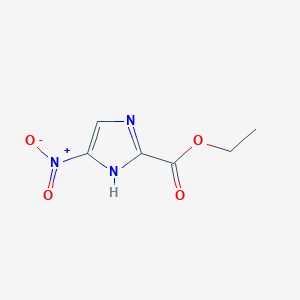
3-氟-2-甲基-4,6-二硝基苯胺
描述
科学研究应用
合成新化合物
合成涉及3-氟-2-甲基-4,6-二硝基苯胺及其衍生物的新化合物在科学研究中起着重要作用。例如,合成新的甲硝唑连接的5-氟尿嘧啶衍生物,其中2,4-二硝基苯基被2-甲基-5-硝基咪唑取代,展示了二硝基苯胺衍生物在在低氧条件下创建具有潜在放射增敏和细胞毒性活性的化合物中的应用,突显了它们在癌症研究中的重要性 (Abdi et al., 2013)。
分析表征
将酚作为它们的2,4-二硝基苯醚进行表征,利用与氟-2,4-二硝基苯反应,展示了二硝基苯胺衍生物在分析化学中的应用。这种方法为酚的表征提供了一种理想的途径,允许它们在分光光度计和比色定量分析等用途中使用 (Lehmann, 1971)。
放射增敏和细胞毒性研究
选择性放射增敏活性
研究表明,某些连接化合物,其中2,4-二硝基苯胺是一个组分,在有氧条件下表现出最小的细胞毒性,但在低氧条件下具有选择性的放射增敏活性。这种选择性活性对于治疗应用至关重要,特别是在靶向低氧环境中的癌细胞时,从而最小化对健康组织的损害 (Khalaj et al., 2014)。
电化学和电致色变性质
电致色变材料
开发含有二硝基苯胺基团的高稳定阳极电致色变芳香族聚酰胺突显了这些化合物在创建先进材料中的多功能性。这些材料表现出有前途的电化学和电致色变性质,使它们适用于智能窗户、显示器和其他需要控制光学性能的设备 (Liou & Chang, 2008)。
安全和危害
属性
IUPAC Name |
3-fluoro-2-methyl-4,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O4/c1-3-6(8)4(10(12)13)2-5(7(3)9)11(14)15/h2H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKGIGRNQQDHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methyl-4,6-dinitrophenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1440920.png)

![4'-Methyl-5-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440923.png)

![4-Bromo-5,6,7,8-tetrahydro-[1,5]naphthyridine-2-carbonitrile](/img/structure/B1440927.png)



![Ethyl 6-methoxybenzo[D]isoxazole-3-carboxylate](/img/structure/B1440935.png)
![1-Boc-4-(carboxy-thiophen-3-YL-methyl)-[1,4]diazepane](/img/structure/B1440936.png)


![3-Fluoro-4'-(methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1440939.png)
